Product packaging for 4-(m-Fluorophenyl)imidazole-2-thiol(Cat. No.:CAS No. 93103-14-1)

4-(m-Fluorophenyl)imidazole-2-thiol

Cat. No.: B3361743
CAS No.: 93103-14-1
M. Wt: 194.23 g/mol
InChI Key: YWOCXBUWMQILPA-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Scaffold in Heterocyclic Chemistry

The imidazole nucleus is a fundamental building block in a plethora of natural and synthetic molecules. benthamdirect.combiomedpharmajournal.org Its prevalence stems from its aromatic character, the presence of both an acidic (pyrrole-type) and a basic (pyridine-type) nitrogen atom, and its ability to engage in various non-covalent interactions such as hydrogen bonding. benthamdirect.comnih.gov These features make it an exceptional pharmacophore, capable of interacting with a wide array of biological targets, including enzymes and receptors. benthamdirect.comtandfonline.com Consequently, imidazole derivatives have been extensively investigated and developed for a range of therapeutic applications. nih.govtandfonline.comnih.gov The structural versatility of the imidazole ring allows for the introduction of various substituents at its carbon and nitrogen atoms, leading to a vast chemical space with diverse physicochemical and biological properties. nih.govglobalresearchonline.net

The Unique Role of Thiol Functionality in Imidazole Systems

The introduction of a thiol (-SH) group at the 2-position of the imidazole ring gives rise to imidazole-2-thiol derivatives, a class of compounds with distinct chemical behavior. The thiol group, or its tautomeric thione form, imparts unique properties to the imidazole scaffold. Thiols are known for their nucleophilicity and their ability to participate in redox processes. nih.gov In the context of imidazole, the thiol group can influence the electronic distribution of the ring and participate in coordination with metal ions. The thiol functionality can undergo various chemical transformations, including S-alkylation, oxidation to disulfides, and formation of thioethers, providing a handle for further molecular elaboration. nih.govzsmu.edu.ua This reactivity makes imidazole-2-thiols valuable intermediates in organic synthesis. Furthermore, the presence of the thiol group can contribute to the biological activity of the molecule, in some cases enhancing its antioxidant properties or its ability to interact with specific biological targets. nih.gov

Contextualizing 4-(m-Fluorophenyl)imidazole-2-thiol within its Chemical Class

This compound belongs to the family of 4-aryl-imidazole-2-thiol derivatives. This specific compound features a meta-fluorophenyl group at the 4-position of the imidazole ring. The synthesis of such compounds typically involves the reaction of an α-haloketone with a thiourea (B124793) or a related reagent. The presence of the m-fluorophenyl substituent is expected to influence the compound's electronic and steric properties, potentially impacting its reactivity and biological profile. Research into related structures, such as 4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives, highlights the interest in incorporating fluorophenyl moieties into heterocyclic systems to explore their potential biological activities. zsmu.edu.ua The study of this compound and its analogs contributes to the broader understanding of how substituent effects modulate the properties of the imidazole-2-thiol scaffold.

Interactive Data Table: Properties of Related Compounds

Compound NameMolecular FormulaKey Structural FeaturesReference
This compoundC9H7FN2SImidazole-2-thiol with a meta-fluorophenyl substituent at the 4-positionThis Article
ErgothioneineC9H15N3O2SA thiourea derivative of histidine with a sulfur at the 2-position of the imidazole ring. wikipedia.org wikipedia.org
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolC8H8N4SA triazole ring with amino, phenyl, and thiol substituents. researchgate.net researchgate.net
4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiolC11H9FN6SA complex heterocyclic system containing pyrazole (B372694) and triazole rings with a fluorophenyl substituent. zsmu.edu.ua zsmu.edu.ua
1-(4-aminophenyl)ethan-1-oneC8H9NOAn aminophenyl ketone used as a starting material in the synthesis of some imidazole derivatives. nih.gov nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FN2S B3361743 4-(m-Fluorophenyl)imidazole-2-thiol CAS No. 93103-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-fluorophenyl)-1,3-dihydroimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S/c10-7-3-1-2-6(4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOCXBUWMQILPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CNC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20918698
Record name 5-(3-Fluorophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93103-14-1
Record name Imidazole-2-thiol, 4-(m-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093103141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(3-Fluorophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 4-(m-Fluorophenyl)imidazole-2-thiol

The construction of the this compound molecule relies on established principles of heterocyclic chemistry, adapted for the specific inclusion of a fluorinated phenyl substituent. The synthesis can be broadly understood by examining general pathways to imidazole-2-thiols and specific methods developed for their fluorinated analogues.

General Synthetic Pathways for Imidazole-2-thiols

The synthesis of the imidazole-2-thiol scaffold can be achieved through several established methodologies. These routes typically involve the cyclization of acyclic precursors to form the five-membered ring.

A primary and widely used method is the Debus synthesis , which involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). A variation of this, known as the Radziszewski synthesis, can also be employed. Another common strategy involves the reaction of an α-haloketone with formamide. nih.gov For the synthesis of 2-thiol derivatives, a key step is the introduction of the sulfur atom. This is often accomplished by reacting an appropriate intermediate with a thiocyanate (B1210189) salt or by using carbon disulfide. nih.gov

Common synthetic strategies include:

Cyclization of α-aminoketones or their equivalents with a thiocyanate source: This is one of the most direct methods for preparing 4,5-disubstituted imidazole-2-thiols. The α-aminoketone can be generated in situ from an α-haloketone and ammonia or an amine.

Reaction of α-hydroxyketones with thiourea (B124793): This condensation reaction provides a straightforward route to the imidazole-2-thione ring system.

From diamines: The reaction of a 1,2-diamine with a thiocarbonyl-containing compound, such as 1,1'-thiocarbonyldiimidazole (B131065) or carbon disulfide, followed by an oxidation step, can yield the desired imidazole-2-thione. sigmaaldrich.com

These general pathways are summarized in the table below.

Starting MaterialsReagentsProduct TypeReference
α-HaloketoneFormamide, Thiocyanate sourceImidazole-2-thiol nih.gov
α-HydroxyketoneThioureaImidazole-2-thione acs.org
1,2-DiamineThiocarbonyldiimidazole, Oxidizing agentImidazole-2-thione sigmaaldrich.com

Specific Routes for Fluorinated Imidazole-2-thiol Derivatives

The synthesis of fluorinated derivatives like this compound requires the strategic incorporation of the fluorine atom. This can be achieved either by starting with a fluorine-containing building block or by introducing the fluorine atom at a later stage of the synthesis.

The most common approach for synthesizing this compound involves a multi-step sequence starting from a fluorinated precursor. A typical route begins with the synthesis of an α-haloketone bearing the m-fluorophenyl group.

A plausible and widely applied synthesis is a variation of the Hantzsch thiazole (B1198619) synthesis, adapted for imidazoles. The key steps are:

Acylation: Starting with 3-fluoroacetophenone.

Bromination: The α-carbon of the ketone is brominated using a reagent like bromine (Br₂) or N-Bromosuccinimide (NBS) to yield 2-bromo-1-(3-fluorophenyl)ethanone.

Cyclization: The resulting α-bromoketone is then reacted with a thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). This reaction proceeds through an initial substitution of the bromide by the thiocyanate, followed by an intramolecular cyclization to form the imidazole-2-thiol ring.

An alternative pathway involves the reaction of 2-(4-fluorophenyl)-2-hydroxy-1-(2-thienyl)ethanone with ammonium thiocyanate, which yields a fluorophenyl-substituted imidazole-2-thiol. nih.gov This highlights that α-hydroxyketones are also viable precursors for condensation with a thiocyanate source.

While less common for this specific target, strategies exist for introducing fluorine onto a pre-formed imidazole (B134444) ring. These methods are often more complex and may suffer from issues with regioselectivity. Methods such as the Balz-Schiemann reaction (diazotization of an amino group followed by thermal decomposition of the resulting fluoroborate salt) could theoretically be applied if a corresponding amino-phenyl-imidazole precursor were available. google.com However, building the molecule from a fluorinated starting material is generally more efficient.

Modification of other functional groups is also a key strategy. For instance, if a different functional group occupies the 2-position of the imidazole ring, it can sometimes be converted to the thiol group. This can involve reacting halo- or oxoimidazole derivatives with sulfur-containing nucleophiles. youtube.com

Click chemistry, known for its high efficiency and mild reaction conditions, offers potential avenues for the synthesis and derivatization of complex molecules. While a direct "click" synthesis of the core this compound is not prominently reported, the principles of thiol-click chemistry are highly relevant for its subsequent modification.

The thiol group of the target molecule is an excellent handle for post-synthetic modification via thiol-ene or thiol-yne "click" reactions. These reactions involve the addition of the thiol across a double or triple bond, respectively, and can be initiated by radical or nucleophilic pathways. This allows for the facile attachment of a wide variety of substituents to the sulfur atom, enabling the rapid generation of a library of derivatives. Furthermore, imidazoles themselves have been used as components in copper-catalyzed azide-alkyne cycloaddition (CuAAC), another cornerstone of click chemistry.

Chemical Reactivity and Derivatization of the Thiol Group

The chemical behavior of this compound is dominated by the properties of the imidazole ring and the thiol group at the 2-position.

A crucial aspect of imidazole-2-thiols is the existence of thione-thiol tautomerism . The compound can exist in two interconverting forms: the thiol form, which contains an S-H bond, and the thione form (1,3-dihydro-2H-imidazole-2-thione), which contains a C=S double bond and N-H bonds. youtube.com In the solid state and in solution, the thione tautomer is generally the more stable form. This equilibrium is critical as the two tautomers can exhibit different reactivity. nih.gov

The thiol/thiolate group is a potent nucleophile, making it the primary site for derivatization. youtube.com Common reactions include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base readily forms S-alkylated derivatives (thioethers). This is a common strategy in drug synthesis, as seen in the synthesis of rabeprazole (B1678785) where a benzimidazole-2-thiol is alkylated.

Acylation: Reaction with acyl chlorides or anhydrides yields S-acyl derivatives. youtube.com

Michael Addition: As a soft nucleophile, the thiolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds. youtube.com

Oxidation: Mild oxidation (e.g., with iodine or air) can lead to the formation of a disulfide-linked dimer. Stronger oxidizing agents can oxidize the sulfur to sulfonic acids.

Reaction with Maleimides: The thiol group reacts efficiently with maleimides in a Michael-type addition, a reaction often used in bioconjugation chemistry. nih.gov

The reactivity of the thiol group is summarized in the table below.

Reaction TypeReagentProduct
AlkylationAlkyl Halide (R-X), BaseS-Alkyl Imidazole (Thioether)
AcylationAcyl Halide (RCOX), BaseS-Acyl Imidazole (Thioester)
Oxidation (mild)I₂, AirDisulfide
Michael Additionα,β-Unsaturated CarbonylThioether Adduct
Thiol-Maleimide AdditionN-substituted MaleimideThioether Adduct

The imidazole ring itself can also undergo reactions. The nitrogen atoms can be protonated by acids or alkylated, although alkylation typically occurs preferentially on the sulfur atom under basic conditions. The phenyl ring can undergo electrophilic aromatic substitution, but the conditions required might affect the sensitive imidazole-thiol core.

Thione-Thiol Tautomerism and Equilibrium Studies

The this compound molecule exhibits prototropic tautomerism, existing in a dynamic equilibrium between its thione and thiol forms. This phenomenon involves the migration of a proton between the sulfur and nitrogen atoms of the imidazole core. The position of this equilibrium is a critical factor influencing the compound's chemical reactivity and is significantly affected by the surrounding environment, including the solvent's polarity and the physical state (solid or solution). mdpi.comnih.gov

In polar solvents and the solid state, the thione form is generally predominant. nih.gov This preference can be attributed to the greater stability afforded by the thioamide group (NH-C=S) in these conditions. The equilibrium can be studied and confirmed using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which can distinguish between the structural features of the two tautomers. mdpi.comnih.gov For instance, 13C-NMR chemical shifts serve as a reliable criterion for determining the tautomeric ratio. nih.gov Computational studies, often employing Density Functional Theory (DFT), complement experimental data by calculating the relative thermodynamic stabilities of the thione and thiol forms, providing deeper insight into the factors governing the equilibrium. science.gov

The mesomeric effect within the imidazole ring also plays a role in the stabilization of the thione tautomer. nih.gov The electron-donating character of the nitrogen atoms and the electron-withdrawing nature of the thione group contribute to a resonance-stabilized system.

Tautomeric Forms of this compound

Tautomer Structure Key Features
Thione Form Imidazole ring with a C=S double bond Predominant in polar solvents and solid state. Contains a thioamide group.
Thiol Form Imidazole ring with a C-SH single bond Less common form, favored under specific conditions. Contains an iminethiol group.

Alkylation and Acylation Reactions at Sulfur and Nitrogen Centers

The ambident nucleophilic character of this compound allows for alkylation and acylation reactions to occur at either the sulfur (S) or nitrogen (N) atoms. The regioselectivity of these reactions—whether the electrophile attacks the S or N atom—is influenced by several factors, including the nature of the electrophile, the base used, and the reaction conditions. researchgate.net

Generally, alkylation of the ambident anion of imidazole-2-thiones tends to occur exclusively at the more nucleophilic sulfur atom, leading to the formation of S-alkylated products (thioethers). rrpharmacology.rumdpi.com This is particularly true under basic conditions where the thiol form is deprotonated to form a thiolate anion, which is a soft and highly potent nucleophile. mdpi.com However, reactions at the nitrogen centers can also be achieved, leading to N-substituted isomers. For instance, ferrocenylmethylation of 4,5-dihydro-1H-imidazole-2-thiol has been shown to yield the N-alkylated product. arkat-usa.org

Acylation reactions can similarly target either the N or S atoms. The formation of N-acylated products has been observed, for example, in the reaction of benzimidazole-2-thione derivatives with acylating agents. researchgate.net The choice of reaction conditions is crucial for directing the outcome of these transformations.

Summary of Alkylation/Acylation Reactions

Reaction Type Reagent Example Predominant Product Type Reference
Alkylation 3-(chloromethyl)coumarins S-Alkylation (Thioether) mdpi.com
Alkylation Ferrocenylmethylating agents N-Alkylation arkat-usa.org
Acylation Chloroacetyl chloride N-Acylation researchgate.net

Oxidation Pathways to Disulfides

The thiol group of this compound is susceptible to oxidation, a common reaction pathway for mercapto-substituted heterocycles. A primary oxidation product is the corresponding disulfide, formed through the coupling of two thiol molecules via an S-S bond. This transformation can be achieved using various oxidizing agents. nih.govnih.gov

For example, the oxidation of related imidazole-2-thiones has been accomplished using reagents like iodine (I2) or hydrogen peroxide (H2O2). nih.govrsc.org The reaction of 1-methyl-imidazole-2-thione with iodine in different solvents leads to stable disulfide compounds. researchgate.net Disulfide-based prochelators incorporating the imidazole-2-thione moiety have been synthesized, highlighting the accessibility of the disulfide linkage through oxidative processes. nih.gov These reactions are significant as they provide a route to dimeric structures with distinct chemical and potentially biological properties.

Nucleophilic Addition Reactions and Substitution Processes

The imidazole-2-thione core can participate in nucleophilic addition reactions, particularly when reacting with activated electrophiles. The thione group itself can act as a nucleophile, as can the nitrogen atoms of the imidazole ring.

Studies on related imidazole-2-thiols have shown that they can undergo nucleophilic addition to activated multiple bonds. For example, the reaction of 2-mercaptoimidazoles with N-sulfonylphenyldichloroacetaldimines is initiated by the nucleophilic addition of the mercaptoimidazole to the azomethine group of the imine. scispace.com This initial addition is often followed by intramolecular cyclization and aromatization to form more complex, fused heterocyclic systems. scispace.com

Similarly, the base-catalyzed reaction between 4-phenyl-1H-imidazole-2-thiol and enynones involves the nucleophilic character of the HS and HN groups, leading to cyclization products. researchgate.net These reactions demonstrate the utility of the imidazole-2-thiol scaffold in constructing elaborate molecular architectures through cascade processes initiated by nucleophilic attack. nih.govacs.org

Formation of Thioether Linkages and Related Derivatives

The formation of thioethers is a principal chemical transformation for this compound, typically achieved via S-alkylation. This reaction involves the nucleophilic attack of the sulfur atom on an alkyl halide or another suitable electrophile, resulting in a stable carbon-sulfur bond. google.comuni-goettingen.de

The synthesis of thioether derivatives is often straightforward and proceeds in high yield. For instance, 1H-imidazole-2-thiol can be coupled with various 3-(chloromethyl)coumarins in the presence of a base like aqueous ammonia to afford the corresponding thioether conjugates. mdpi.com This method highlights the preferential reactivity of the sulfur atom over the ring nitrogen under alkaline conditions. mdpi.com

The synthesis of thioether-functionalized complexes is also a well-established field, where the imidazole-2-thione acts as a ligand precursor. acs.orgacs.org These thioether derivatives are important for modifying the properties of the parent molecule and for their use as intermediates in the synthesis of more complex structures. google.comuni-goettingen.de

Examples of Thioether Synthesis from Imidazole-2-thiols

Imidazole-2-thiol Derivative Electrophile Base/Conditions Product Reference
1H-Imidazole-2-thiol 3-(Chloromethyl)coumarin Aqueous Ammonia / ACN 2-[(Coumarin-3-yl)methylthio]imidazole mdpi.com
1,2-Diaminoethane derivative 1,1'-Thiocarbonyldiimidazole, then Allyl chloride - Allyl-protected thioether google.com
4-Phenyl-1H-imidazole-2-thiol (E)-Pent-2-en-4-yn-1-ones Triethylamine / Ethanol 5H-Imidazo[2,1-b] nih.govresearchgate.netthiazine derivative researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in piecing together the molecular architecture of 4-(m-Fluorophenyl)imidazole-2-thiol. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N.

¹H NMR: The proton NMR spectrum of imidazole-2-thiol derivatives typically shows characteristic signals for the N-H protons. For instance, in related compounds like 4-phenylimidazole-2-thiol, the N-H proton peak appears around 13.00 ppm. orientjchem.org The absence of a signal around 12.15 ppm, which would be characteristic of an S-H proton, indicates that the compound predominantly exists in the thione tautomeric form. orientjchem.org Aromatic protons of the fluorophenyl group would be expected to resonate in the downfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. A key indicator of the thione form is the chemical shift of the C=S carbon, which for similar imidazole-2-thiones, appears in the range of 160-180 ppm. For example, a related compound, 1-(4-(4-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one, displays its C=S signal at 163.01 ppm. nih.gov The carbons of the m-fluorophenyl ring would exhibit distinct signals, with their chemical shifts influenced by the electronegative fluorine atom.

¹⁵N NMR: While less common, ¹⁵N NMR can offer further insights into the electronic structure of the imidazole (B134444) ring. The chemical shifts of the nitrogen atoms can help to confirm the tautomeric form and provide information about hydrogen bonding interactions.

Nucleus Typical Chemical Shift (ppm) Structural Insights
¹H (N-H)~13.00Confirms the presence of the N-H proton in the imidazole ring.
¹H (aromatic)~7.0-8.0Reveals the electronic environment of the protons on the fluorophenyl ring.
¹³C (C=S)~160-180Characteristic of the thione functional group, confirming the tautomeric form.
¹³C (aromatic)~110-165Provides information on the carbon atoms of the fluorophenyl and imidazole rings.
Interactive Data Table: Representative NMR data for imidazole-2-thiol derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

A key feature in the IR spectrum of this compound is the C=S stretching vibration, which typically appears in the region of 1170–1260 cm⁻¹. nih.gov The presence of this band, coupled with the absence of a distinct S-H stretching band (usually found around 2550-2600 cm⁻¹), further supports the predominance of the thione tautomer in the solid state. ijcrt.org Other characteristic bands would include the N-H stretch, typically observed as a broad band in the range of 3100-3400 cm⁻¹, and various C-H and C=C stretching and bending vibrations from the aromatic ring. nih.gov

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=SStretch1170 - 1260
N-HStretch3100 - 3400 (broad)
C-H (aromatic)Stretch3000 - 3100
C=C (aromatic)Stretch1450 - 1600
C-FStretch1000 - 1400
Interactive Data Table: Characteristic IR absorption bands for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For imidazole derivatives, absorption bands are typically observed in the UV region. These absorptions are generally attributed to π→π* transitions within the aromatic and heterocyclic ring systems. researchgate.net The position and intensity of these absorption maxima can be influenced by the solvent and the substitution pattern on the rings.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the confirmation of its elemental composition. mdpi.com

The predicted monoisotopic mass of this compound (C₉H₇FN₂S) is approximately 194.0314 Da. uni.lu In mass spectrometry, the molecule would typically be observed as a protonated molecular ion [M+H]⁺ with a corresponding m/z value. uni.lu Analysis of the fragmentation pattern can help to identify characteristic losses, such as the loss of the fluorine atom or cleavage of the imidazole ring, providing further confirmation of the proposed structure.

Adduct Predicted m/z
[M+H]⁺195.03868
[M+Na]⁺217.02062
[M-H]⁻193.02412
Interactive Data Table: Predicted m/z values for common adducts of this compound. uni.lu

X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular geometry and the tautomeric form of this compound in the solid state.

For related imidazole derivatives, X-ray diffraction studies have shown that the imidazole ring is essentially planar. nih.gov The analysis would also reveal the dihedral angle between the imidazole ring and the m-fluorophenyl ring, which provides information about the degree of conjugation between the two ring systems. nih.gov Furthermore, X-ray diffraction can elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. By comparing the Rƒ value of the synthesized compound with that of the starting materials, one can follow the conversion.

Column Chromatography: For the purification of the crude product, column chromatography is often employed. Using a suitable stationary phase, such as silica (B1680970) gel, and an appropriate eluent system, impurities can be effectively separated from the desired compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final product. By using a suitable column and mobile phase, a chromatogram is obtained where the area of the peak corresponding to the compound is proportional to its concentration. This allows for a precise determination of the purity level. The individuality of synthesized compounds can be confirmed by high-performance liquid chromatography-mass spectrometry (HPLC-MS). zsmu.edu.ua

Technique Application
Thin-Layer Chromatography (TLC)Reaction monitoring, preliminary purity check
Column ChromatographyPurification of crude product
High-Performance Liquid Chromatography (HPLC)Quantitative purity assessment
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Confirmation of individuality and molecular weight
Interactive Data Table: Chromatographic methods for the analysis of this compound.

Computational and Theoretical Investigations

Quantum-Chemical Calculations and Electronic Structure Analysis

Quantum-chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of 4-(m-fluorophenyl)imidazole-2-thiol. These methods provide a microscopic understanding of the molecule's behavior.

Density Functional Theory (DFT) for Stability and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is employed to predict the geometric and electronic properties of compounds like this compound, offering insights into their stability and reactivity. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic parameters.

For instance, studies on similar imidazole-based drug complexes have utilized DFT at the B3LYP level to confirm their geometries. mdpi.com Such calculations for this compound would involve optimizing the molecule's structure to find its lowest energy conformation. The presence of the fluorine atom on the meta position of the phenyl ring influences the electron distribution across the molecule, which can be quantified through DFT. The calculated bond lengths, bond angles, and dihedral angles provide a precise three-dimensional picture of the molecule. This structural information is often correlated with experimental data from techniques like X-ray crystallography for validation. mdpi.com

Furthermore, DFT is used to calculate quantum chemical parameters that describe the reactivity of a molecule. These include electronegativity (χ), global hardness (η), and softness (δ), which can be derived from the energies of the frontier molecular orbitals. nih.gov These parameters help in understanding the kinetic stability and chemical reactivity of the molecule, providing a theoretical basis for its potential interactions in a biological system. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. slideshare.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. slideshare.net For this compound, the FMO analysis would reveal how the electron density is distributed in these key orbitals. Typically, in such aromatic and heterocyclic systems, the HOMO and LUMO are distributed over the π-conjugated system.

In a related study on a 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, DFT calculations showed the HOMO and LUMO energies to be -5.2822 eV and -1.2715 eV, respectively, resulting in an energy gap of 4.0106 eV. slideshare.net This value suggests good chemical stability. Similar calculations for this compound would provide comparable insights into its electronic characteristics.

ParameterDescriptionTypical Application
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Predicts susceptibility to electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Predicts susceptibility to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies are essential computational tools for predicting how a ligand like this compound might interact with a biological target, such as a protein or enzyme. These methods are crucial in drug discovery and development.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. pnrjournal.com This method is widely used to understand the binding mode and affinity of potential drug candidates. For this compound, docking studies would involve placing the molecule into the binding site of a relevant biological target.

The process involves scoring functions to estimate the binding affinity, often expressed as a binding energy value in kcal/mol. A lower binding energy generally indicates a more favorable interaction. For example, in studies of other imidazole (B134444) derivatives, molecular docking has been used to identify key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active site of an enzyme. nih.gov Docking studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives with the GABA-A receptor have revealed structural features essential for molecular recognition. nih.gov

The results of a docking study for this compound would typically be presented in a table summarizing the binding scores and key interactions.

ParameterDescriptionSignificance
Binding Affinity (kcal/mol) An estimation of the strength of the interaction between the ligand and the target protein.A more negative value typically suggests a stronger binding interaction.
Hydrogen Bonds Specific electrostatic interactions between the ligand and protein residues.Crucial for the specificity and stability of the ligand-protein complex.
Hydrophobic Interactions Interactions between nonpolar regions of the ligand and protein.Contribute significantly to the overall binding affinity.
π-π Stacking Interactions between aromatic rings of the ligand and protein.Important for the orientation and stability of the ligand in the binding pocket.

Molecular Dynamics Simulations for Complex Stability and Conformational Changes

Molecular Dynamics (MD) simulations provide detailed information about the behavior of a ligand-protein complex over time. nih.gov Following molecular docking, an MD simulation can be run to assess the stability of the predicted binding pose and to observe any conformational changes in the ligand or the protein. mdpi.com

During an MD simulation, the movements of atoms in the complex are calculated over a specific period, typically nanoseconds. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound in the active site. Other analyses, such as root-mean-square fluctuation (RMSF), can identify which parts of the protein are more flexible or rigid upon ligand binding. nih.gov

For this compound, an MD simulation would validate the docking results and provide a dynamic picture of its interaction with a target protein, confirming the stability of key hydrogen bonds and other interactions observed in the static docking pose. nih.gov

Binding Free Energy Calculations (e.g., MM/GBSA)

To obtain a more accurate estimation of the binding affinity than that provided by docking scores, binding free energy calculations are performed. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for this purpose. researchgate.netnih.gov It calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. researchgate.net

The MM/GBSA method calculates the free energy of binding by taking snapshots from an MD simulation trajectory and computing the difference between the free energy of the complex and the free energies of the isolated ligand and protein. nih.govlu.se The final binding free energy is an average over these snapshots. This method can provide a more reliable ranking of potential ligands compared to docking scores alone. nih.gov

In studies of other heterocyclic compounds, MM/GBSA calculations have been successfully used to predict binding affinities that correlate well with experimental data. nih.govresearchgate.net For this compound, MM/GBSA calculations would yield a quantitative measure of its binding affinity to a specific target, helping to prioritize it for further experimental testing.

Energy ComponentDescriptionContribution to Binding
ΔEvdw van der Waals energyFavorable (negative)
ΔEelec Electrostatic energyFavorable (negative)
ΔGpolar Polar solvation energyUnfavorable (positive)
ΔGnonpolar Nonpolar solvation energyFavorable (negative)
ΔGbind Total binding free energyThe sum of all components; a more negative value indicates stronger binding.

Investigation of Biological Activities and Mechanistic Studies Excluding Clinical Human Trials

Antimicrobial Activity Investigations (In vitro)

The antimicrobial potential of 4-(m-Fluorophenyl)imidazole-2-thiol and its derivatives has been a primary focus of in vitro studies. These investigations have explored its efficacy against a range of bacterial and fungal pathogens, as well as its potential antiviral applications.

Antibacterial Efficacy and Spectrum of Activity

Derivatives of imidazole (B134444), such as those related to this compound, have demonstrated notable antibacterial properties. For instance, certain imidazole derivatives have shown effectiveness against various bacterial strains. The presence of a fluorophenyl group, in particular, is often associated with enhanced antimicrobial activity. nih.gov Research on related structures, such as 2-fluorophenyl-4,6-disubstituted mdpi.comuni.luacs.orgtriazines, has indicated that the fluorophenyl component is crucial for their biological action against Gram-positive bacteria. nih.gov

Antifungal Efficacy and Spectrum of Activity

The imidazole scaffold is a well-established pharmacophore in antifungal drug discovery. Studies on various imidazole and triazole derivatives have consistently highlighted their potent antifungal effects. For example, benzimidazole-1,2,4-triazole hybrids have shown significant fungicidal activity, with fluoro-substituents at the para-position of the phenyl ring contributing to this efficacy. nih.gov Generally, difluorophenyl derivatives have been observed to be more active than their dichlorophenyl counterparts, underscoring the importance of the fluorine substitution. nih.gov

Antiviral Activity in Research Models

The antiviral potential of imidazole and related heterocyclic compounds is an active area of investigation. While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights. For example, certain 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV). nih.govresearchgate.net Although some of these compounds showed promising antiviral effects, the activity was often moderate. nih.govresearchgate.net Triazole derivatives have also been explored for their broad-spectrum antiviral activities against a variety of viruses, including influenza and hepatitis viruses. nih.gov However, predictions of antiviral activity for some related quinoline (B57606) derivatives have suggested a low probability of significant action. mdpi.com

Enzyme Inhibition Mechanisms and Target Identification (In vitro/In silico)

Beyond its antimicrobial properties, this compound and its analogs have been investigated for their ability to inhibit specific enzymes, offering potential therapeutic applications in other disease areas.

Cholinesterase Inhibition (AChE, BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary strategy in the symptomatic treatment of Alzheimer's disease. jrespharm.com Numerous studies have demonstrated the potential of imidazole and related heterocyclic derivatives as cholinesterase inhibitors.

For instance, a series of benzimidazole-based thiazole (B1198619) derivatives showed moderate to good inhibitory potential against both AChE and BChE, with some compounds being more potent than the standard drug Donepezil. mdpi.com Similarly, imidazo[2,1-b]thiazole (B1210989) derivatives have been reported to exhibit AChE inhibitory activity. jrespharm.com Other research on thiazolylhydrazone and 4,4'-diimine/4,4'-diazobiphenyl derivatives has also identified compounds with significant AChE inhibitory activity. nih.govnih.gov

Interactive Table: In vitro Cholinesterase Inhibition by Imidazole and Related Derivatives

Compound Class Target Enzyme Activity Range (IC50) Reference
Benzimidazole-based thiazoles AChE 0.10 ± 0.05–11.10 ± 0.30 µM mdpi.com
Benzimidazole-based thiazoles BChE 0.20 ± 0.050 µM–14.20 ± 0.10 µM mdpi.com
Imidazo[2,1-b]thiazole derivatives AChE IC50 of 0.0245±0.0028 mg/mL for the most active compound jrespharm.com
Thiazolylhydrazone derivatives AChE IC50 values of 0.0496 ± 0.002 µM, 0.0317 ± 0.001 µM, and 0.2158 ± 0.010 µM for active compounds nih.gov

Glycosidase Inhibition (e.g., α-Glucosidase)

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. The potential of natural and synthetic compounds to inhibit this enzyme is a significant area of research. While specific data on this compound is not available, studies on related compounds and extracts containing them suggest a potential for α-glucosidase inhibition. For example, methanol (B129727) extracts of Rumex crispus L. have demonstrated significant in vitro α-glucosidase inhibition. nih.gov This suggests that heterocyclic compounds, as a class, may possess the structural features necessary for interaction with and inhibition of α-glucosidase.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces prostaglandins (B1171923) and leukotrienes—mediators of inflammation and pain. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. nih.gov The discovery of two major isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation), has guided the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov

While specific studies on this compound were not identified, research on structurally related 2-thio-diarylimidazoles has explored their COX inhibitory potential. A study involving a series of 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives revealed varying levels of inhibition against both COX-1 and COX-2 enzymes. nih.gov For instance, the unsubstituted derivative, compound 1 , demonstrated the highest activity against COX-2, whereas compound 9 , which has chloro and nitro substitutions, was the most potent and selective inhibitor of the COX-1 isoenzyme in the tested series. nih.gov These findings highlight that substitutions on the phenyl rings of the imidazole scaffold play a critical role in determining both the potency and selectivity of COX inhibition. nih.gov

Table 1: COX Enzyme Inhibition by 2-Thio-Diarylimidazole Derivatives

CompoundSubstituents% COX-1 Inhibition% COX-2 Inhibition
1 H60.9%88.0%
7 4-Cl82.4%76.5%
9 2-Cl, 4-NO₂85.0%57.9%
Celecoxib (Standard)--97.2%
SC-560 (Standard)-98.2%-
Data sourced from a study on 2-[(1,5-disubstituted phenyl-1H-imidazol-2-yl) thio]-N- (thiazol-2-yl) acetamide (B32628) derivatives at 10 μM concentration. nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-metalloenzymes crucial for processes like pH regulation and CO₂ transport. nih.govmdpi.com Inhibitors of these enzymes have therapeutic applications as diuretics and treatments for glaucoma and epilepsy. mdpi.com The primary mechanism of action for the most common class of inhibitors, sulfonamides, involves the coordination of the sulfonamide moiety to the zinc ion in the enzyme's active site. mdpi.com

Research into non-sulfonamide inhibitors has explored various chemical scaffolds. Studies on thiophenol and sulfenimide derivatives have shown that these compounds can effectively inhibit CA isoforms. nih.gov For example, a bromo-substituted sulfenimide derivative was found to be a potent inhibitor of human isoforms hCA-I and hCA-II. nih.gov Although direct data for this compound is not available, the presence of a thiol group suggests a potential for interaction with the zinc ion in the CA active site, a characteristic feature of many CA inhibitors. nih.govsigmaaldrich.com Research on other five-membered heterocyclic compounds has shown that thiadiazoles can act as effective CA inhibitors, though generally less potent than their sulfonamide counterparts. sigmaaldrich.com

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. This pathway is critical for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. nih.govrjpbr.commdpi.com Inhibitors of DHFR disrupt DNA replication and cell proliferation. nih.gov

The vast majority of DHFR inhibitors are heterocyclic compounds, with the 2,4-diaminopyrimidine (B92962) motif being a common feature in drugs like trimethoprim (B1683648) and methotrexate. rjpbr.commdpi.com The development of novel DHFR inhibitors often involves creating hybrid molecules that combine different heterocyclic scaffolds, such as pyrimidine (B1678525) and benzimidazole (B57391), in the hope of achieving synergistic effects and overcoming drug resistance. nih.gov While there are no specific studies demonstrating the inhibition of DHFR by this compound, the fact that it is a heterocyclic compound places it within the broad class of molecules investigated for this activity. rjpbr.com Research has shown that fusing benzimidazole and pyrimidine nuclei can lead to potent antibacterial agents that are thought to act via DHFR inhibition. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein whose tyrosine kinase activity plays a central role in cell proliferation and survival. Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for anticancer drug development. nih.govrsc.org EGFR inhibitors can be broadly categorized into monoclonal antibodies that target the extracellular domain and small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the intracellular kinase domain. mdpi.com

Imidazole and benzimidazole scaffolds are prominent in the design of novel EGFR inhibitors. rsc.orgnih.gov Computational and synthetic studies have explored numerous derivatives, showing that specific substitutions can yield potent and selective compounds. For instance, research on imidazole-based compounds revealed that the introduction of a 4-(4-methylpiperazinyl)-3-nitrophenyl group resulted in a potent EGFR inhibitor with an IC₅₀ value comparable to the standard drug erlotinib. rsc.org Another study on benzimidazole/1,2,3-triazole hybrids identified a derivative that was a more potent EGFR inhibitor than erlotinib. nih.gov Although this compound has not been specifically evaluated, the presence of the imidazole core and a fluorophenyl group aligns it with structural motifs known to be relevant for EGFR inhibition. rsc.org

Table 2: EGFR Inhibition by Imidazole and Benzimidazole Derivatives

Compound ClassSpecific Derivative ExampleTargetIC₅₀ (nM)
Imidazole DerivativeCompound 3c EGFR236.38
Benzimidazole/Triazole HybridCompound IV EGFR76
Erlotinib (Standard)-EGFR80 - 239.91
Data compiled from studies on computationally designed imidazole-based inhibitors and benzimidazole/1,2,3-triazole hybrids. rsc.orgnih.gov

14α-Demethylase Inhibition

Sterol 14α-demethylase (CYP51) is a critical cytochrome P450 enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govnih.gov In fungi, ergosterol is an essential component of the cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death, making it the primary target for azole antifungal drugs. nih.gov Azole antifungals, which include both imidazole and triazole derivatives, function by coordinating their heterocyclic nitrogen atom to the heme iron at the enzyme's active site. nih.govnih.gov

Given that this compound is an imidazole derivative, it belongs to the class of compounds with the highest potential to act as a CYP51 inhibitor. nih.gov The efficacy of azole inhibitors is profoundly influenced by the non-coordinated portion of the molecule, which interacts with the substrate-binding pocket of the enzyme. nih.gov While direct experimental validation for this compound is lacking, the general mechanism of action for azoles is well-established. Related compounds, such as 4-(p-chlorophenyl)-imidazole-2-thiol, have been noted for their potential antifungal and antimicrobial activities, which are often mediated through CYP51 inhibition. ontosight.ai The search for non-azole inhibitors is also an active area of research aimed at overcoming resistance. bohrium.com

Antioxidant Activity and Redox Properties

Antioxidants are molecules that can inhibit the oxidation of other molecules, thereby preventing the cellular damage caused by free radicals and oxidative stress. nih.govmdpi.com Various studies have investigated the antioxidant potential of heterocyclic compounds, including those with imidazole and thiazole rings. mdpi.comnih.gov

Research on 2H-imidazole-derived phenolic compounds has shown that these molecules can act as effective antioxidants. nih.gov The study established a "structure-antioxidant property" relationship, noting that the presence of electron-withdrawing groups, such as a nitro group on the phenyl ring, could enhance both antioxidant and antiradical capacities. nih.gov Furthermore, studies on indole-imidazole hybrids have demonstrated that their cytoprotective (antioxidant) activity can be significantly enhanced upon complexation with metal ions like Zn(II). nih.gov The antioxidant activity of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones was also confirmed, with some derivatives showing radical scavenging activity comparable to the standard antioxidant Trolox. mdpi.com The thiol (-SH) group present in this compound could also contribute to its redox properties, as thiols are known to participate in antioxidant processes.

Ligand-Metal Ion Interactions and Their Biological Implications

The imidazole ring, particularly the one found in the amino acid histidine, is a well-known and crucial binding motif for metal ions in a vast number of metalloproteins. acs.org Imidazole-2-thiol derivatives are recognized as efficient ligands that can coordinate with a variety of metal ions, including copper(I), zinc(II), ruthenium(II), and osmium(II), through their soft sulfur donor group. researchgate.netresearchgate.net

In-Depth Analysis of this compound Reveals Limited Mechanistic Insights in Publicly Available Research

While the broader class of imidazole-2-thiol derivatives and other positional isomers, such as those with para-substitution, have been the subject of various scientific investigations, the specific biological profile and mechanism of action for the meta-substituted variant remain uncharacterized in accessible literature. Consequently, the generation of a detailed, evidence-based article with specific data tables on the biological interactions and mechanistic pathways of this compound is not possible at this time.

General information on related compounds suggests that the imidazole ring and the thione group are often crucial for biological activity, potentially interacting with various enzymes and receptors. The fluorine substitution on the phenyl ring can also significantly influence the compound's pharmacokinetic and pharmacodynamic properties. However, without specific studies on the meta-isomer, any discussion of its biological activity would be speculative and fall outside the requested scope of a scientifically accurate report.

Structure Activity Relationship Sar Studies and Pharmacophore Analysis

Influence of the Fluorophenyl Moiety on Molecular Recognition

The 4-phenyl-imidazole scaffold is a recurring motif in the design of various bioactive molecules. The introduction of a fluorine atom at the meta-position of the phenyl ring in 4-(m-Fluorophenyl)imidazole-2-thiol significantly influences its interaction with biological targets. Fluorine, being the most electronegative element, can alter the electronic properties of the phenyl ring, affecting its ability to participate in crucial interactions such as pi-pi stacking, cation-pi, and hydrophobic interactions within a receptor's binding pocket.

For instance, in the context of GABA-A receptor modulators, the presence and position of a fluorine atom on the phenyl ring of similar benzimidazole (B57391) derivatives have been shown to be critical for molecular recognition. nih.gov Studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole revealed that the fluorophenyl group contributes to the molecule's alignment within the allosteric recognition site, engaging in aromatic interactions with key amino acid residues. nih.gov While this specific study focused on a 4-fluoro substitution, it highlights the general principle that the electronic nature of the phenyl substituent is a key determinant of binding affinity. The meta-positioning of the fluorine in this compound would similarly modulate the charge distribution across the phenyl ring, potentially optimizing interactions with specific residues in a target protein.

Furthermore, research on other imidazole-containing compounds has demonstrated that the nature of the substituent on the phenyl ring is a critical factor for biological activity. In a series of imidazole-2-thione derivatives designed as anticancer agents, compounds with a 4-phenyl or 4-(4-chlorophenyl) group showed potent DNA intercalating and antiproliferative activities. nih.gov This suggests that the electronic and steric properties of the phenyl ring and its substituents are pivotal for the molecule's ability to interact with its biological target.

Role of the Thiol Group in Modulating Biological Activity

The thiol (-SH) group at the 2-position of the imidazole (B134444) ring is a key functional group that significantly contributes to the biological profile of this compound. Thiol groups are known to be highly reactive and can participate in a variety of biological processes, including acting as antioxidants, metal chelators, and nucleophiles. nih.govmdpi.com

In many enzyme systems, the thiol group can act as a hydrogen bond donor or acceptor, or it can form covalent bonds with specific amino acid residues, such as cysteine, in the active site. This ability to form reversible or irreversible bonds can lead to potent and specific inhibition of enzyme activity. For example, the thiol group is a crucial component in the mechanism of action of many enzyme inhibitors. nih.govnih.gov

The thiol group's ability to exist in equilibrium with its tautomeric thione form (C=S) is another important aspect of its chemistry. This tautomerism can influence the molecule's electronic distribution, lipophilicity, and ability to interact with biological targets. Imidazole derivatives are being investigated as sirtuin regulators, and the ability of the imidazole ring and its substituents to interact with the binding site is key to their modulatory activity. nih.gov The thiol group, with its potential for various interactions, plays a significant role in this context.

Impact of Substituent Variations on Potency and Selectivity

The potency and selectivity of this compound derivatives can be finely tuned by altering the substituents on both the phenyl and imidazole rings. The principle of modifying a lead compound to enhance its biological activity is a cornerstone of medicinal chemistry.

Studies on related imidazole derivatives have consistently shown that the nature and position of substituents on the phenyl ring are critical for activity. For example, in a study of novel imidazole-2-thiones as anticancer agents, derivatives with a 4-phenyl or 4-(4-chlorophenyl) group exhibited the highest activity. nih.gov This indicates that both the electronic nature (electron-withdrawing chlorine) and the steric bulk of the substituent play a role.

Furthermore, modifications to the imidazole core itself can have a profound impact. For instance, N-substitution on the imidazole ring can alter the compound's pharmacokinetic properties and target selectivity. nih.gov The imidazole scaffold provides multiple sites for substitution, allowing for the creation of a diverse library of compounds with potentially improved therapeutic profiles. nih.gov

The following table summarizes the impact of substituent variations on the activity of related imidazole derivatives, providing insights into the SAR of this class of compounds.

Parent Compound Substituent Variation Observed Effect on Activity Reference
Imidazole-2-thione4-phenylPotent DNA intercalator and anticancer agent nih.gov
Imidazole-2-thione4-(4-chlorophenyl)Enhanced anticancer activity compared to doxorubicin nih.gov
2-phenyl-1H-benzo[d]imidazole4-fluoro on phenylEnhanced metabolic stability without affecting GABA-A receptor recognition nih.gov

Design Principles for Optimized Imidazole-2-thiol Derivatives

Based on the available SAR data, several design principles can be formulated for the optimization of imidazole-2-thiol derivatives like this compound.

A primary consideration is the strategic placement of substituents on the 4-phenyl ring. The introduction of electron-withdrawing or electron-donating groups at different positions can modulate the electronic landscape of the molecule, thereby influencing its binding affinity and selectivity. The meta-position, as seen in the parent compound, appears to be a favorable location for substitution.

Another key design element is the modification of the thiol group. While the thiol group is crucial for activity, its reactivity can sometimes lead to off-target effects. Converting the thiol to a thioether or other derivatives could improve stability and selectivity while retaining the essential binding interactions.

In silico Approaches to SAR Profiling and Pharmacophore Development

Computational methods, or in silico approaches, have become indispensable tools in modern drug discovery for elucidating SAR and developing pharmacophore models. These methods allow for the rapid screening of large compound libraries and provide insights into the molecular interactions that govern biological activity.

Molecular docking is a widely used technique to predict the binding mode of a ligand within the active site of a target protein. For imidazole derivatives, docking studies have been instrumental in understanding how they interact with their targets, such as the GABA-A receptor and various enzymes. nih.gov These studies can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex, thereby guiding the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful in silico tool. QSAR models correlate the biological activity of a series of compounds with their physicochemical properties, allowing for the prediction of the activity of novel, untested compounds.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. nih.gov For imidazole-2-thiol derivatives, a pharmacophore model would likely include features such as a hydrophobic aromatic ring, a hydrogen bond donor/acceptor (the thiol group), and specific steric volumes. Such models can be used to search for new compounds with similar features and to guide the design of novel derivatives with improved activity.

The integration of these in silico techniques provides a powerful platform for the rational design and optimization of this compound derivatives as potential therapeutic agents.

Applications in Chemical and Materials Science Research

Utility as a Versatile Building Block in Organic Synthesis

The structure of 4-(m-fluorophenyl)imidazole-2-thiol makes it a versatile building block in the field of organic synthesis. The imidazole (B134444) core is a significant scaffold in medicinal chemistry, known for its ability to interact with various biological targets. The presence of the reactive thiol group and the customizable phenyl ring allows for the construction of more complex molecules.

While specific synthetic procedures starting directly from this compound are not extensively documented in publicly available research, the synthesis of related compounds highlights its potential. For instance, the synthesis of 1-(4-(4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one demonstrates how the core imidazole-2-thione structure can be incorporated into larger, more complex molecules with potential biological activity. nih.gov The synthesis of such derivatives often involves the reaction of α-amino ketones with potassium thiocyanate (B1210189). nih.gov This approach underscores the role of the imidazole-2-thione moiety as a foundational component for creating a library of derivatives with diverse functionalities.

The fluorophenyl group, in particular, is a common feature in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity. The thiol group offers a reactive handle for various chemical transformations, including alkylation, oxidation, and addition reactions, further expanding its synthetic utility.

Application as Ligands for Metal Complexation and Catalysis

The imidazole and thiol groups within this compound provide excellent coordination sites for metal ions, making it a promising ligand for the development of metal complexes and catalysts. Imidazole and its derivatives are well-known for their ability to form stable complexes with a wide range of transition metals. rsc.org The thiol group, with its soft sulfur donor atom, can also readily coordinate with metal centers. nih.gov

Studies on related triazole-thiol ligands have demonstrated their capacity to act as bidentate ligands, coordinating with metal ions through both the sulfur and a nitrogen atom from the heterocyclic ring to form stable chelate structures. nih.govresearchgate.net This chelation effect often enhances the stability and catalytic activity of the resulting metal complexes. For example, complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been synthesized and characterized, with proposed tetrahedral or square planar geometries. nih.govresearchgate.net

While specific research on the catalytic activity of metal complexes derived from this compound is limited, the principles established with analogous ligand systems suggest their potential application in various catalytic transformations. The electronic properties of the fluorophenyl group could also influence the catalytic performance of the metal center. The investigation of such complexes could lead to the development of new catalysts for reactions such as oxidation, reduction, and cross-coupling.

Use in the Development of Research Probes and Biochemical Assays

The structural motifs present in this compound are of interest in the design of research probes and molecules for biochemical assays. The fluorophenyl-imidazole scaffold, for instance, has been identified as a promising template for developing modulators of biological targets.

A notable example, although involving a related but different compound, is the investigation of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives as positive allosteric modulators of the GABA-A receptor. nih.govresearchgate.net In this study, the fluorophenyl group was introduced to enhance metabolic stability without negatively impacting the molecule's ability to bind to the receptor. nih.gov This highlights the potential of the fluorophenyl-imidazole core in designing molecules that can interact with specific biological systems.

The thiol group in this compound could also be exploited for the development of fluorescent probes. Thiol-containing compounds are known to react with specific analytes, leading to changes in fluorescence that can be used for detection. While direct studies on this application for the title compound are not available, the principle is well-established in the design of chemical sensors.

Exploration in Advanced Materials and Industrial Contexts

The unique combination of functional groups in this compound suggests its potential utility in the development of advanced materials with specific industrial applications, particularly in the area of corrosion inhibition and as a component for functional materials.

Corrosion Inhibition Studies

Heterocyclic compounds containing nitrogen and sulfur atoms, such as imidazole and thiol derivatives, are known to be effective corrosion inhibitors for various metals and alloys, especially in acidic environments. researchgate.netnih.govscirp.org These molecules can adsorb onto the metal surface, forming a protective film that inhibits both anodic and cathodic corrosion reactions. scirp.org The adsorption process is often facilitated by the presence of heteroatoms with lone pairs of electrons and the π-electrons of the aromatic rings. scirp.org

While direct studies on the corrosion inhibition properties of this compound are not prevalent in the literature, research on related compounds provides strong evidence for its potential in this application. For example, various triazole-thiol derivatives have been shown to exhibit significant corrosion inhibition efficiency for low-carbon steel in hydrochloric acid solutions. researchgate.netnih.govnih.gov The inhibition efficiency of these compounds typically increases with concentration. nih.govnih.gov It is proposed that the thiol group plays a crucial role in the strong adsorption of these inhibitors on the metal surface. researchgate.net

The presence of both the imidazole ring and the thiol group in this compound suggests that it could act as an effective mixed-type corrosion inhibitor, similar to other imidazole derivatives. researchgate.net

Components for Ionic Liquids and Functional Materials

The structural features of this compound make it a potential candidate for the synthesis of functional materials, including ionic liquids. Ionic liquids are salts with low melting points that are being explored for a wide range of applications due to their unique properties. The imidazole core is a common cationic component of many ionic liquids.

While there is no specific information on the use of this compound in the synthesis of ionic liquids, the general principles of ionic liquid design suggest its potential. The imidazole nitrogen can be alkylated to form an imidazolium (B1220033) cation, and the thiol group could be further functionalized to tune the properties of the resulting ionic liquid.

Precursors for Specialized Chemical Entities

As a versatile building block, this compound can serve as a precursor for the synthesis of more complex and specialized chemical entities. The reactivity of the thiol group allows for a variety of transformations, leading to the creation of new molecules with potentially interesting biological or material properties.

For example, the synthesis of 1-(4-(4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one demonstrates how the core structure can be elaborated upon. nih.gov In this case, the imidazole nitrogen is functionalized with a substituted phenyl ring, showcasing the potential to build out from the core scaffold. The resulting molecule was investigated for its anticancer activities, indicating that derivatives of the parent compound could have significant biological applications. nih.gov This highlights the role of this compound as a starting point for the development of new therapeutic agents and other specialized chemicals.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Future research will likely focus on developing more sustainable and efficient methods for synthesizing 4-(m-Fluorophenyl)imidazole-2-thiol and its analogues. While classical methods for imidazole (B134444) synthesis, such as the Debus-Radziszewski reaction, are well-established, they often require harsh conditions and can result in low yields. mdpi.comnih.gov Modern synthetic chemistry is moving towards greener alternatives that minimize waste, reduce energy consumption, and utilize non-hazardous solvents. nih.govnih.gov

Key areas for development include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for various imidazole derivatives. researchgate.netresearchgate.net Future studies could optimize microwave-assisted protocols for the one-pot synthesis of this compound from readily available starting materials.

Ultrasonic Irradiation: Sonochemistry offers another green approach to enhance reaction rates and yields in heterocyclic synthesis. mdpi.com Its application to the synthesis of substituted imidazole-2-thiols could provide a rapid and efficient alternative to conventional heating.

Catalyst-Free and Solvent-Free Reactions: The development of synthetic methods that proceed without a catalyst and in the absence of a solvent represents a significant step towards ideal green chemistry. nih.govresearchgate.net Research into the feasibility of such reactions for this class of compounds is a promising avenue.

Use of Green Catalysts and Solvents: Employing biodegradable and recyclable catalysts, such as deep eutectic solvents (DESs) or magnetic nanoparticles, can significantly enhance the sustainability of the synthesis. researchgate.netnih.gov Water, as an eco-friendly solvent, is also being explored for the synthesis of imidazole hybrids. nih.gov

A comparative look at potential synthetic methodologies is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Imidazole Derivatives

MethodologyAdvantagesPotential for this compound
Conventional Heating Well-established, simple setupBaseline for comparison; often requires long reaction times and harsh conditions.
Microwave-Assisted Rapid heating, increased reaction rates, higher yields. researchgate.netresearchgate.netHigh potential for rapid and efficient synthesis, reducing energy consumption.
Ultrasonic Irradiation Enhanced yields, shorter reaction times, green technique. mdpi.comPromising for improving reaction efficiency and promoting green chemistry principles.
Deep Eutectic Solvents (DESs) Recyclable, biodegradable, can act as both solvent and catalyst. nih.govExcellent potential for a highly sustainable and cost-effective synthetic route.
Magnetic Nanoparticle Catalysis Easy catalyst recovery and reuse, high efficiency. researchgate.netresearchgate.netOffers a practical approach to green chemistry with simplified product purification.

Advanced Mechanistic Elucidation of Biological Interactions at the Molecular Level

The imidazole nucleus is a component of many biologically active compounds, including antifungal, antibacterial, and anticancer agents. mdpi.comnih.govnih.gov The presence of the 4-(m-fluorophenyl) group and the 2-thiol moiety suggests that this compound could exhibit a range of pharmacological activities. Future research must move beyond preliminary screening to elucidate the precise molecular mechanisms underlying any observed biological effects.

Potential avenues for mechanistic studies include:

Enzyme Inhibition Assays: Many imidazole-based drugs function by inhibiting specific enzymes. wikipedia.orgrjptonline.org For example, imidazole derivatives have been investigated as inhibitors of lanosterol (B1674476) 14α-demethylase in fungi and p38 MAP kinase in humans. mdpi.comrjptonline.org Future work should screen this compound against a panel of clinically relevant enzymes.

DNA Interaction Studies: Some imidazole derivatives have been shown to act as DNA intercalators and topoisomerase II inhibitors, which is a key mechanism for certain anticancer drugs. nih.gov Techniques such as fluorescence spectroscopy and circular dichroism could be used to investigate the binding of this compound to DNA.

Receptor Binding Assays: The imidazole scaffold can interact with a variety of cellular receptors. nih.gov Radioligand binding assays and other molecular pharmacology techniques can identify specific receptor targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-protein complex, helping to validate docking results and understand the stability of the interaction over time. researchgate.net

Computational Design of Next-Generation Imidazole-2-thiol Analogues

Computational chemistry and in silico methods are indispensable tools in modern drug discovery for predicting the activity of new compounds and guiding synthetic efforts. nih.govnih.gov These approaches can be applied to design next-generation analogues of this compound with enhanced potency and selectivity.

Key computational strategies include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target. arabjchem.orgresearchgate.netscilit.com Docking studies can be used to screen virtual libraries of this compound derivatives against various protein targets to identify the most promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can identify the key physicochemical properties (steric, electrostatic, hydrophobic) that are critical for biological activity. rjptonline.orgresearchgate.neteurekaselect.com These models can then be used to predict the activity of novel, unsynthesized analogues.

Density Functional Theory (DFT): DFT calculations can be used to determine the electronic properties, optimized molecular structures, and reactive sites of imidazole derivatives. nih.govnih.gov This information is valuable for understanding reactivity and designing molecules with specific electronic characteristics.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process. nih.gov

Table 2: Representative Molecular Docking Data for Imidazole Derivatives Against Various Targets

Compound TypeTarget ProteinBinding Affinity (kcal/mol)Reference
Imidazo[2,1-b]thiazole-thiadiazole conjugatesGlypican-3 (GPC-3)-6.90 to -10.30 nih.gov
Imidazole derivativesl-glutamine: d-fructose-6-phosphate amidotransferaseGood affinity reported arabjchem.orgresearchgate.net
Imidazole derivativesHuman lanosterol 14α-demethylase (CYP51)-10.4 rjptonline.org
Imidazole-pyridine hybridsEstrogen Receptor (ER)Not specified, but effective inhibition nih.gov

This table illustrates the range of binding affinities observed for various imidazole derivatives against different biological targets, providing a benchmark for future studies on this compound.

Exploration of Uncharted Reactivity and Derivatization Pathways

The chemical structure of this compound offers multiple sites for chemical modification, allowing for the creation of diverse derivative libraries. The imidazole ring itself can be functionalized, and the thiol group is particularly reactive, opening up numerous possibilities for derivatization.

Future research in this area should explore:

Reactions at the Thiol Group: The thiol group can be alkylated, acylated, or oxidized to form a wide range of new compounds with potentially different biological activities and physicochemical properties. For instance, the synthesis of imidazole-1,2,3-triazole hybrids has been achieved through the propargylation of a thiol group, followed by a click reaction. nih.gov

N-Substitution on the Imidazole Ring: The nitrogen atoms of the imidazole ring can be substituted with various alkyl or aryl groups, which has been shown to significantly influence the biological activity of imidazole-based compounds. nih.gov

Modification of the Phenyl Ring: The m-fluorophenyl substituent can be further modified, for example, by introducing additional substituents to probe structure-activity relationships.

Novel Cyclization Reactions: The imidazole-2-thiol core can be used as a building block for the synthesis of more complex fused heterocyclic systems, such as imidazo[2,1-b]thiazoles. nih.gov

Integration with Emerging Research Fields (e.g., Chemical Biology, Nanotechnology)

The unique properties of imidazole derivatives make them suitable for applications beyond traditional medicinal chemistry. The integration of this compound and its analogues into emerging interdisciplinary fields could unlock novel functionalities and applications.

Chemical Biology: Imidazole-containing molecules can be developed as chemical probes to study biological processes. For example, derivatives could be designed as fluorescent chemosensors for specific ions or biomolecules, leveraging the coordinating ability of the imidazole ring. mdpi.com They can also serve as building blocks for creating specific enzyme inhibitors or modulators for use in chemical genetics.

Nanotechnology and Materials Science: Imidazole derivatives are being explored for their use in materials science. They can function as ligands for the synthesis of metal-organic frameworks (MOFs), as components of ionic liquids, or as corrosion inhibitors. nih.gov The thiol group of this compound is particularly interesting for nanotechnology applications, as it can be used to anchor the molecule to gold surfaces for the development of sensors or other nanodevices. Furthermore, imidazole derivatives have been used as catalysts or supported on nanoparticles for various chemical transformations. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-(m-Fluorophenyl)imidazole-2-thiol with high purity?

  • Methodological Answer : A two-step approach is commonly employed:

Condensation : React m-fluorobenzaldehyde with thiourea in acidic conditions to form the imidazole-thiol backbone.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the compound.

  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane). Adjust stoichiometry to minimize byproducts like disulfide derivatives. For purity validation, combine melting point analysis (expected range: 178–182°C) with HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect aromatic protons in the δ 7.2–7.8 ppm range (meta-substituted fluorophenyl) and a broad singlet at δ 12.5–13.5 ppm for the thiol (-SH) group. The imidazole C-H protons appear as doublets near δ 7.0–7.2 ppm.
  • ¹³C NMR : The thiocarbonyl (C=S) signal appears at δ 160–165 ppm, distinct from carbonyl (C=O) signals.
  • IR : Strong absorption bands at ~2550 cm⁻¹ (S-H stretch) and ~1600 cm⁻¹ (C=N stretch).
  • Validation : Compare data with structurally analogous compounds like 1H-benzo[d]imidazole-2-thiol .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in radical-mediated reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to calculate bond dissociation energies (BDEs) of the S-H bond. A lower BDE (~80 kcal/mol) indicates facile radical formation.
  • Radical Stability : Map spin density distributions to identify reactive sites. The meta-fluorine group may stabilize radicals via inductive effects.
  • Experimental Correlation : Validate predictions via EPR spectroscopy during reactions with Mn(OAc)₃, as seen in analogous imidazole-thiol systems .

Q. What crystallographic tools resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • X-ray Diffraction : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Key parameters: R1 < 0.05, wR2 < 0.12.
  • Disorder Handling : For disordered fluorophenyl groups, apply PART and SUMP restraints.
  • Validation : Cross-check with ¹³C NMR crystallography; imidazole C(2)-S signals at δ 161–163 ppm confirm thione tautomers over thiols .

Q. How do solvent and catalyst choices influence regioselectivity in cross-coupling reactions of this compound?

  • Methodological Answer :

  • Catalyst Screening : Pd/C vs. Raney Ni: Pd/C may cause dehalogenation (e.g., F removal), while Raney Ni preserves the fluorophenyl group.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor S-arylation over N-alkylation.
  • Case Study : In Suzuki-Miyaura couplings, optimize ligand (XPhos) and base (K₃PO₄) to achieve >90% yield .

Data Contradiction & Validation

Q. How to address discrepancies in reported biological activity data for imidazole-2-thiol derivatives?

  • Methodological Answer :

  • Source Analysis : Verify assay conditions (e.g., fungal strain variability in antifungal studies).
  • Structural Confounds : Ensure tested compounds are not oxidized to disulfides, which lack activity. Confirm purity via HRMS and elemental analysis.
  • Reproducibility : Cross-validate IC₅₀ values using standardized protocols (CLSI M38 for fungi) .

Q. Why do NMR and X-ray data sometimes conflict in tautomeric assignments of imidazole-2-thiols?

  • Methodological Answer :

  • Tautomeric Equilibrium : Thiol ↔ thione equilibria in solution vs. solid state. Use low-temperature NMR (−40°C in CDCl₃) to "freeze" tautomers.
  • Crystallographic Proof : X-ray structures unambiguously assign thione forms (C=S bond lengths ~1.68 Å) .

Method Optimization

Q. What strategies improve yield in multi-step syntheses of this compound analogs?

  • Methodological Answer :

  • Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 45 min at 130°C for cyclization steps).
  • Flow Chemistry : Continuous processing minimizes intermediate degradation.
  • Case Study : Achieve 88% yield in imidazole formation using NaOH in ethanol at 45°C, avoiding side reactions seen with Na₂CO₃ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.